Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate
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Description
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H26O6 and its molecular weight is 410.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Crystal Structure Analysis
The compound has been involved in studies focusing on the synthesis of novel chemical structures and the analysis of their crystal structures. For example, Marjani (2013) explored the synthesis and crystal structure of a closely related compound, demonstrating the utility of X-ray diffraction, IR, and NMR spectroscopy for structural confirmation (Marjani, 2013).
Potential Biological Activities
Research into derivatives of benzofuran has shown significant interest due to their potential biological activities. Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates, leading to compounds with potent anti-HIV-1 activity, highlighting the therapeutic potential of benzofuran derivatives (Danel et al., 1996).
Development of Novel Chemical Entities
Efforts have also been made to synthesize novel benzofuran derivatives, as illustrated by Suzuki (1985), who developed ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates from ethyl 2-acyl-4-nitrophenoxyacetates (Suzuki, 1985). Such efforts contribute to the expansion of chemical libraries with potential for pharmacological exploration.
Renewable PET Production
In the context of sustainable materials, Pacheco et al. (2015) discussed the synthesis pathways and energetics of reactions involving ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves. This research is crucial for developing biobased alternatives for terephthalic acid precursors, used in producing renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-5-27-23(26)21-18-13-17(11-12-19(18)30-22(21)24(2,3)4)28-15-20(25)29-14-16-9-7-6-8-10-16/h6-13H,5,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMJZVOJAKQHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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